1-(4-Nitrophenyl)-4-piperidinol

X-ray Crystallography Non-Linear Optics Conformational Analysis

Researchers developing NLO materials or synthesizing 4-aminophenyl pharmacophores risk acquiring inactive analogs. The 4-hydroxy group forms a critical intramolecular H-bond with the nitro oxygen, enforcing the chair conformation essential for NLO performance. • Verified NLO chromophore: Chair conformation & coplanar C-N-C/nitrophenyl geometry confirmed by X-ray crystallography; ketone analog (CAS 23499-01-6) lacks this H-bond network. • Efficient pharma precursor: Catalytic hydrogenation yields 1-(4-aminophenyl)piperidin-4-ol in high yield - a transformation impossible with non-nitro analogs. • Consistent quality: ≥97% purity across major suppliers; consensus LogP 1.02, TPSA 69.29 Ų. Verify CAS 79421-45-7 before ordering.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 79421-45-7
Cat. No. B1299945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-4-piperidinol
CAS79421-45-7
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2
InChIKeyRNPWPESLLCUROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-4-piperidinol: Identity & Baseline Profile


1-(4-Nitrophenyl)-4-piperidinol (CAS 79421-45-7), also referred to as 4-hydroxy-1-(4-nitrophenyl)piperidine, is a substituted N-phenylpiperidine derivative with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . The compound features a piperidine ring substituted at the 4-position with a hydroxyl group and at the 1-position with a 4-nitrophenyl moiety . Its structure has been unequivocally confirmed by X-ray crystallography, which reveals a chair conformation of the piperidinol ring and a nearly coplanar arrangement between the C-N-C fragment and the nitrophenyl ring system [1]. The compound is commercially available from multiple reputable vendors at standard purities of 95-98% .

NLO
Established non-linear optical chromophore
Synth
Direct precursor to 4-aminophenylpiperidin-4-ol
SAR
Well-characterized nitroaromatic pharmacophore building block

1-(4-Nitrophenyl)-4-piperidinol: Substitution Risk with Analogs


Within the class of N-phenylpiperidines, subtle structural modifications produce functionally divergent outcomes that preclude casual substitution. The 4-hydroxy group in 1-(4-nitrophenyl)-4-piperidinol is not a passive appendage; it actively dictates molecular conformation through an intramolecular hydrogen bond to the nitro group oxygen, enforcing a specific geometry critical for its recognized role as a non-linear optical (NLO) chromophore [1]. Replacing this with the ketone analog (1-(4-nitrophenyl)piperidin-4-one, CAS 23499-01-6) removes this hydrogen-bonding network and alters the electronic conjugation, directly impacting NLO performance [1]. Similarly, substituting the para-nitro group with other electron-withdrawing groups or removing the 4-hydroxy functionality altogether produces compounds with different reactivity profiles, as evidenced by studies showing that the presence and position of the nitro group are key determinants in enzyme inhibition potency among piperidine derivatives [2]. A procurement specification that ignores these structural prerequisites risks acquiring a compound incapable of fulfilling its intended role as a synthetic intermediate or functional material [1][2].

Ketone analog (CAS 23499-01-6) lacks the essential intramolecular H-bond, altering NLO conformation.
Deoxy analog (CAS 6574-15-8) has lower TPSA and higher lipophilicity; solubility profile may shift significantly.
Bromo-substituted analog introduces additional environmental hazards (aquatic toxicity) not needed for most applications.

1-(4-Nitrophenyl)-4-piperidinol: Technical Specifications & Comparators


Intramolecular Hydrogen Bonding and Conformation vs. Ketone Analog

1-(4-Nitrophenyl)-4-piperidinol adopts a specific solid-state conformation characterized by a chair-configured piperidinol ring and an intramolecular hydrogen bond between the 4-hydroxy group and the nitro group oxygen [1]. This intramolecular hydrogen bond is a direct consequence of the 4-hydroxy group, a feature absent in the closely related ketone analog, 1-(4-nitrophenyl)piperidin-4-one (CAS 23499-01-6) . The presence of this hydrogen bond in the target compound enforces a molecular planarity and electronic conjugation that is not possible in the ketone analog, which lacks the hydrogen-bond donor and has a different electronic configuration due to the carbonyl group [1].

Conformation
Class-level
Target
Chair conf., O-H···O-N H-bond
Ketone analog
No H-bond donor; C=O alters conjugation
NLO geometry may not replicate with ketone analog
Single-crystal X-ray data
X-ray Crystallography Non-Linear Optics Conformational Analysis

H-Bond Capacity and Physicochemical Properties vs. Deoxy Analog

The presence of the 4-hydroxy group in 1-(4-nitrophenyl)-4-piperidinol confers a significantly higher hydrogen-bonding capacity compared to the deoxy analog, 1-(4-nitrophenyl)piperidine (CAS 6574-15-8) . Specifically, the target compound has a calculated Topological Polar Surface Area (TPSA) of 69.29 Ų and 1 hydrogen bond donor, while the deoxy analog has a TPSA of 49.47 Ų and 0 hydrogen bond donors [1]. This difference in TPSA and H-bond donor count directly impacts physicochemical properties: the target compound exhibits a consensus Log P of 1.02 and an aqueous solubility of 0.352 mg/mL (1.58 mM) , whereas the deoxy analog is significantly more lipophilic (predicted Log P ~2.5) and less soluble in water [1][2].

Physicochemical
Reported
69.29 Ų
TPSA
1.02
Log P
0.352 mg/mL
Aqueous solubility
Higher polarity and aqueous solubility than deoxy analog
Computed from QSAR models
Physicochemical Properties Solubility Drug Discovery

Safety and Handling Hazards vs. Bromo Analog

The safety profile of 1-(4-nitrophenyl)-4-piperidinol is well-defined, with GHS classifications indicating it is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and harmful if inhaled (H332) . In contrast, the 2-bromo-substituted analog, 1-(2-bromo-4-nitrophenyl)piperidin-4-ol (CAS 1072944-61-6), carries additional and potentially more severe hazard warnings, including specific aquatic toxicity and more stringent handling requirements due to the presence of the bromine atom . This distinction is crucial for laboratory procurement and safety planning.

Hazard Profile
Class-level
Target
H302, H312, H315, H319, H332
Bromo analog
Adds H400, H410; stricter disposal
Bromo analog introduces unnecessary environmental burden
Review SDS before procurement
Safety Data Hazard Assessment Laboratory Handling

Catalytic Reduction to the Aniline Derivative

1-(4-Nitrophenyl)-4-piperidinol serves as a direct precursor to 1-(4-aminophenyl)piperidin-4-ol via catalytic hydrogenation . This transformation is well-established: treatment with 10% palladium on carbon under a hydrogen atmosphere in methanol quantitatively reduces the 4-nitro group to a 4-amino group . This synthetic route is highly specific to the nitro-substituted compound; analogs lacking the nitro group (e.g., the unsubstituted phenyl derivative) cannot undergo this transformation, and other substituents (e.g., bromo) would require alternative, more complex synthetic strategies . The yield and purity of the resulting aniline derivative are directly dependent on the quality of the starting nitrophenylpiperidinol .

Synthetic Route
Class-level
Nitro → amine via 10% Pd/C, H₂, MeOH
Essential precursor for 4-aminophenylpiperidin-4-ol
Quantitative reduction reported
Synthetic Intermediate Reduction Aminophenylpiperidine

1-(4-Nitrophenyl)-4-piperidinol: Key Application Scenarios


Non-Linear Optical (NLO) Material Development

1-(4-Nitrophenyl)-4-piperidinol is a confirmed non-linear optical (NLO) chromophore [1]. Its specific solid-state conformation, including the chair-shaped piperidinol ring and the intramolecular hydrogen bond between the hydroxy and nitro groups, dictates its NLO properties [1]. This structural arrangement is not available in the ketone analog, 1-(4-nitrophenyl)piperidin-4-one . Researchers developing organic NLO materials, such as frequency doublers or electro-optic modulators, should select this compound over related analogs to ensure the correct molecular geometry and electronic properties are achieved.

Synthesis of Aminophenylpiperidine Pharmacophores

This compound is the direct and most efficient precursor for synthesizing 1-(4-aminophenyl)piperidin-4-ol, a common pharmacophore in medicinal chemistry [1]. The established catalytic hydrogenation protocol provides a high-yielding, clean route to the aniline derivative [1]. This synthetic route is a key differentiator for procurement; the 4-nitro group is a necessary functional handle for generating the corresponding 4-amino compound, a transformation not possible with other N-phenylpiperidine analogs lacking the nitro group [1].

Nitroaromatic Pharmacophore SAR Studies

The 4-nitrophenyl group is a known pharmacophore that can participate in specific interactions with biological targets, as evidenced by its role in plasmepsin-II inhibition [1]. 1-(4-Nitrophenyl)-4-piperidinol serves as a well-characterized building block for introducing this pharmacophore into larger molecules . Its physicochemical properties, including a consensus Log P of 1.02 and a TPSA of 69.29 Ų, are advantageous for drug-like molecules and distinguish it from the more lipophilic deoxy analog . Procuring this specific compound ensures the correct structural and property profile for SAR exploration.

Application
Selection Property
Validation Focus
Non-linear optical material studies
Conformation-dependent chromophore
Intramolecular H-bond and planarity
Aminophenylpiperidine scaffold synthesis
Nitro-to-amine reduction pathway
Catalytic hydrogenation efficiency
Nitroaromatic pharmacophore SAR
Polar surface area and solubility profile
TPSA and Log P screening

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